2-(2-Chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O2/c19-15-4-2-1-3-12(15)9-17(25)24-8-6-14(11-24)26-16-10-13(5-7-23-16)18(20,21)22/h1-5,7,10,14H,6,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLJTTNOMHBVRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Chlorophenyl Group: The final step involves coupling the trifluoromethyl-substituted pyridine with the chlorophenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, which offer better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 2-(2-Chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone exhibit significant anticancer activity. Studies have shown that modifications in the structure can enhance cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy .
Antimicrobial Activity
The presence of the pyridine and chlorophenyl groups suggests potential antimicrobial properties. Compounds with similar structures have demonstrated efficacy against bacterial strains, indicating that this compound may also possess such activity .
Neuropharmacological Effects
Preliminary studies suggest that the compound may influence central nervous system (CNS) functions. The pyrrolidine structure is often associated with neuroactive properties, which could lead to applications in treating neurological disorders .
General Synthesis Approach
The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the trifluoromethyl and chlorophenyl groups via electrophilic aromatic substitution.
- Coupling reactions to attach the final ethanone moiety.
Case Study: Synthesis Optimization
In a recent study, researchers optimized the synthesis process by employing microwave-assisted techniques, significantly reducing reaction times and improving yields . This approach highlights the importance of modern synthesis methods in developing complex organic molecules efficiently.
Potential for Treating Metabolic Disorders
Given its structural similarity to known therapeutic agents, there is potential for This compound to be explored for treating metabolic disorders such as type 2 diabetes and obesity. Compounds targeting similar pathways have shown promise in clinical trials .
CNS Disorders
The neuropharmacological profile suggests that this compound could be investigated for its effects on cognitive functions and neurodegenerative diseases like Alzheimer's disease. The ability to cross the blood-brain barrier is crucial for any CNS-active drug .
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- 2-(4-Chlorophenyl)-2-(3-pyridinyl)-1-{4-[4-(trifluoromethyl)phenyl]-1-piperazinyl}ethanone (): Differs in the position of the chlorine atom (4- vs. 2-chlorophenyl), altering steric interactions and electronic distribution. The 4-chloro substituent may allow better planar alignment with hydrophobic receptor pockets, while the 2-chloro analog introduces ortho steric hindrance .
Heterocyclic Core Modifications
- (R)-2-Chloro-1-(3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone (): Substitutes the pyridine ring with a pyrimidine scaffold, altering hydrogen-bonding capacity and aromatic π-π stacking interactions.
Functional Group Differences
- 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone (): Features a chalcone backbone (propenone) instead of ethanone, enabling conjugation across the α,β-unsaturated ketone. This enhances UV absorption and redox activity, relevant in photodynamic applications . Hydroxyl groups on the phenyl ring increase hydrophilicity but may reduce membrane permeability compared to the chloro and CF₃ substituents in the target compound .
Structural and Functional Data Table
Research Implications
- Target Compound : The combination of 2-chlorophenyl and CF₃-pyridinyloxy may optimize both lipophilicity and target selectivity, making it a candidate for central nervous system (CNS) drugs where blood-brain barrier penetration is critical .
- Piperazinyl Analogs (): Greater flexibility could improve binding to flexible enzyme pockets but may reduce metabolic stability .
- Pyrimidine Derivatives (): The pyrimidine scaffold’s hydrogen-bonding capability may enhance affinity for kinases or nucleic acid targets .
Biological Activity
The compound 2-(2-Chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone (CAS Number: 2034272-94-9) is a synthetic organic molecule that has attracted attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 384.8 g/mol. Its structure features a chlorophenyl group, a pyridinyl moiety with a trifluoromethyl substituent, and a pyrrolidine ring, which are known to influence its biological activity.
Research indicates that compounds with similar structures often exhibit a range of biological activities due to their ability to interact with specific proteins and enzymes. The following mechanisms have been proposed for the activity of This compound :
- Inhibition of Kinases : Many derivatives containing pyridine and pyrrolidine structures have been shown to inhibit various kinases involved in cancer cell proliferation.
- Interaction with Nucleic Acids : The compound may bind to DNA or RNA, disrupting essential cellular processes.
- Modulation of Growth Factors : Similar compounds have been documented to interfere with growth factor signaling pathways, leading to reduced tumor growth.
Biological Activity Data
A summary of biological activity data for This compound is presented in the table below:
Case Study 1: Anticancer Activity
In a study evaluating various derivatives for anticancer properties, This compound demonstrated significant cytotoxic effects against multiple cancer cell lines including breast and lung cancer cells. The mechanism was attributed to its ability to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Case Study 2: Antimicrobial Properties
Another research focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as an alternative therapeutic agent for bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
